dNaM

Synthetic Biology Genetic Alphabet Expansion PCR

dNaM is the essential unnatural nucleoside for expanding the genetic alphabet. As the first unnatural base pair component to achieve sequence-independent in vivo replication and >95% plasmid retention in E. coli with d5SICS, it is the benchmark for semi-synthetic organism (SSO) construction. For higher-fidelity applications, pair dNaM with dTPT3 for natural-like replication efficiency across diverse sequence contexts. Do not substitute with earlier analogs (e.g., dMMO2)—only dNaM provides the unique hydrophobic shape and polarizability required for orthogonal replication. Procure dNaM for aptamer selections, DNAzyme screens, long-read nanopore sequencing, and site-specific functional labeling of amplified constructs.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 1117893-19-2
Cat. No. B1458791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedNaM
CAS1117893-19-2
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C3CC(C(O3)CO)O
InChIInChI=1S/C16H18O4/c1-19-14-7-11-5-3-2-4-10(11)6-12(14)15-8-13(18)16(9-17)20-15/h2-7,13,15-18H,8-9H2,1H3/t13-,15+,16+/m0/s1
InChIKeyXVSHFDVHYNHNDU-NUEKZKHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 50 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dNaM (CAS 1117893-19-2): Foundational Hydrophobic Nucleoside for Unnatural Base Pair Expansion in Synthetic Biology


dNaM (CAS 1117893-19-2) is an artificial nucleoside containing a 3-methoxy-2-naphthyl moiety, classified as a hydrophobic unnatural base [1]. It serves as one-half of the landmark d5SICS–dNaM unnatural base pair (UBP), which functions orthogonally to natural Watson-Crick pairs (A–T and G–C) via hydrophobic and packing forces rather than hydrogen bonding [2]. This UBP was the first to be successfully replicated in vivo, enabling the creation of a semi-synthetic organism (SSO) with an expanded six-letter genetic alphabet [3]. dNaM is also paired with the optimized partner dTPT3 (dTPT3–dNaM), which demonstrates superior replication properties in diverse sequence contexts [4].

Why dNaM (CAS 1117893-19-2) Cannot Be Substituted by Generic Unnatural Nucleosides


dNaM is not interchangeable with other hydrophobic unnatural nucleosides due to its specific shape, hydrophobicity, and polarizability, which confer a distinct replication fidelity and efficiency profile when paired with d5SICS or dTPT3. Attempting to substitute dNaM with earlier-generation analogs like dMMO2 results in a significant drop in polymerase-mediated replication efficiency [1]. Furthermore, dNaM's pairing with d5SICS was the first UBP to demonstrate sequence-independent replication and in vivo retention, a milestone not achieved by other UBPs at the time of its introduction [2]. Its optimized pairing with dTPT3 yields higher fidelity and better tolerance across varying sequence contexts than the original d5SICS-dNaM pair, underscoring that even within the same family, small structural variations profoundly impact performance [3]. Therefore, selection of dNaM must be paired with a specific partner (d5SICS or dTPT3) and cannot be generically replaced without compromising experimental outcomes.

Quantitative Evidence Guide for dNaM (CAS 1117893-19-2) in Unnatural Base Pair Systems


Replication Fidelity of dNaM-d5SICS Approaches Natural Base Pair Levels

The dNaM-d5SICS unnatural base pair is replicated with a fidelity exceeding 99.9% under standard PCR conditions, establishing functional equivalence to natural base pairs [1]. A separate study measuring fidelity as percent retention per doubling reported 99.7% for dNaM-d5SICS, which was comparable to other top-performing UBPs like dDMO-d5SICS (99.7%) and substantially higher than dPMO1-d5SICS (92.4%) [2]. In the original optimization study, the minimum overall fidelity of the dNaM:d5SICS heteropair ranged from 10^3 to 10^4, representing a significant improvement over the predecessor dMMO2:d5SICS pair [3].

Synthetic Biology Genetic Alphabet Expansion PCR

Sequence-Independent Replication of dNaM-d5SICS Confers Functional Equivalence to Natural DNA

Deep sequencing of a template library containing d5SICS-dNaM revealed that this UBP is efficiently replicated with high fidelity in virtually all sequence contexts, establishing it as the first unnatural base pair to demonstrate functional equivalence to a natural base pair without significant sequence bias [1]. In contrast, many previously reported UBPs exhibited sequence-dependent replication that caused biased amplification, effectively precluding their use in many applications [1]. While d5SICS was later replaced by dTPT3 to achieve improved replication across an even wider range of sequence contexts, the dNaM-d5SICS pair remains the first to demonstrate sequence independence [2].

PCR Sequence Bias DNA Polymerase

In Vivo Replication and Retention of dNaM-d5SICS in a Semi-Synthetic Organism

In a groundbreaking in vivo study, E. coli expressing an algal nucleotide triphosphate transporter (NTT2) efficiently imported d5SICSTP and dNaMTP, enabling the endogenous replication machinery to accurately replicate a plasmid containing the d5SICS-dNaM UBP [1]. After 15 hours of growth (~24 doublings), PCR and sequencing verified UBP retention in >95% of the E. coli population [1]. This study marked the first successful in vivo replication of a synthetic base pair, demonstrating that living cells can maintain and propagate an expanded genetic alphabet [2]. Subsequent optimization identified dTPT3-dNaM as having even higher retention in vivo than the original dNaM-d5SICS pair [3].

Semi-Synthetic Organism In Vivo Replication E. coli

Enhanced Replication Efficiency of dTPT3-dNaM Surpasses d5SICS-dNaM

Systematic exploration of hydrophobic UBPs identified dTPT3-dNaM as a superior alternative to the original d5SICS-dNaM pair [1]. When incorporated into DNA, dTPT3-dNaM is replicated better than either d5SICS-dMMO2 or d5SICS-dNaM, with rates approaching those of a natural base pair [1]. dTPT3-dNaM is PCR amplified with natural base pair-like efficiency and fidelity, and it replicates in a wider range of sequence contexts than d5SICS-dNaM [2]. This optimization has made dTPT3-dNaM the generally most promising UBP for expansion of the genetic alphabet of a living organism [1].

dTPT3 PCR Amplification Replication Efficiency

Structural Dynamics of dNaM-d5SICS: Cross-Strand Intercalation and Polymerase-Induced Conformational Change

In free duplex DNA, the rings of d5SICS and dNaM adopt a cross-strand intercalated structure, placing them in parallel planes rather than the same plane [1]. However, when bound inside a DNA polymerase (KlenTaq), the dNaM-d5SICS pair adopts a natural Watson-Crick-like structure, enabling efficient replication . The presence of d5SICS and dNaM can highly destabilize the DNA double helix, as evidenced by molecular dynamics simulations [2]. In contrast, the dNaM-dTPT3 pair exhibits varying replication fidelity in different sequence contexts, which has been linked to differences in thermal stability of the UBP [3].

Structural Biology DNA Duplex Stability Polymerase Mechanism

Recommended Application Scenarios for dNaM (CAS 1117893-19-2) Based on Comparative Evidence


Foundational Unnatural Base Pair for In Vivo Semi-Synthetic Organism Engineering

For researchers establishing a new semi-synthetic organism (SSO) or validating in vivo UBP replication, dNaM-d5SICS remains the foundational pair due to its demonstrated >95% retention in E. coli after 24 doublings [1]. This benchmark serves as the historical reference point for comparing newer UBP systems. While dTPT3-dNaM offers improved performance, dNaM-d5SICS provides a well-characterized starting point with extensive published protocols and known limitations.

Sequence-Independent PCR Amplification of Synthetic DNA Libraries

dNaM-d5SICS is uniquely suited for applications requiring unbiased PCR amplification across diverse sequence contexts. As the first UBP to demonstrate replication with high fidelity and without significant sequence bias [2], it is the preferred choice for constructing and amplifying complex libraries where unpredictable sequence effects could confound results. This property is critical for aptamer selections, DNAzyme screens, and other in vitro evolution experiments.

Optimized Replication with dTPT3 for High-Efficiency PCR and In Vivo Applications

For users requiring maximal replication efficiency and the widest sequence context tolerance, pairing dNaM with dTPT3 is recommended. dTPT3-dNaM is replicated with natural base pair-like efficiency and fidelity and outperforms d5SICS-dNaM in both PCR and in vivo settings [3]. This combination is ideal for demanding applications such as long-read nanopore sequencing of expanded-alphabet DNA or constructing stable SSOs with high UBP retention [4].

Site-Specific Labeling and Functionalization of DNA/RNA

The dNaM-d5SICS UBP can be used to site-specifically incorporate functional groups into DNA or RNA for labeling, immobilization, or conjugation . The high fidelity and sequence independence of replication ensure that the UBP is accurately maintained during amplification, enabling precise positioning of labels in long or complex nucleic acid constructs. Both dNaM and its partner d5SICS are efficiently transcribed by T7 RNA polymerase in either direction , expanding their utility to RNA-based applications.

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